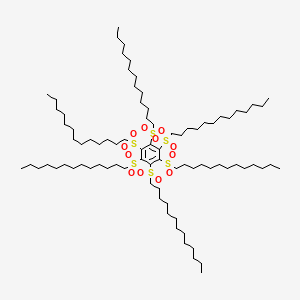
Hexa(tridecane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa(tridecane-1-sulfonyl)benzene is a complex organic compound characterized by a benzene ring substituted with six tridecane-1-sulfonyl groups. This compound is notable for its unique structure, which combines the aromatic stability of benzene with the sulfonyl group’s reactivity, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of benzene using concentrated sulfuric acid or sulfur trioxide to form benzene sulfonic acid . This intermediate is then reacted with tridecane-1-sulfonyl chloride in the presence of a base such as pyridine to yield Hexa(tridecane-1-sulfonyl)benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexa(tridecane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted benzene derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Hexa(tridecane-1-sulfonyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hexa(tridecane-1-sulfonyl)benzene involves its interaction with various molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. The aromatic benzene ring provides stability and facilitates the compound’s incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Hexa(tridecane-1-sulfonyl)benzene can be compared with other sulfonyl-substituted benzene derivatives, such as:
- Hexa(methylsulfonyl)benzene
- Hexa(ethylsulfonyl)benzene
- Hexa(octylsulfonyl)benzene
Uniqueness
The uniqueness of this compound lies in its long alkyl chains, which impart distinct physical and chemical properties, such as increased hydrophobicity and enhanced interaction with lipid membranes .
By understanding the properties and applications of this compound, researchers can explore new avenues in organic synthesis, medicinal chemistry, and industrial applications.
Properties
CAS No. |
88416-49-3 |
|---|---|
Molecular Formula |
C84H162O12S6 |
Molecular Weight |
1556.6 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(tridecylsulfonyl)benzene |
InChI |
InChI=1S/C84H162O12S6/c1-7-13-19-25-31-37-43-49-55-61-67-73-97(85,86)79-80(98(87,88)74-68-62-56-50-44-38-32-26-20-14-8-2)82(100(91,92)76-70-64-58-52-46-40-34-28-22-16-10-4)84(102(95,96)78-72-66-60-54-48-42-36-30-24-18-12-6)83(101(93,94)77-71-65-59-53-47-41-35-29-23-17-11-5)81(79)99(89,90)75-69-63-57-51-45-39-33-27-21-15-9-3/h7-78H2,1-6H3 |
InChI Key |
CEHROPVOOAXQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


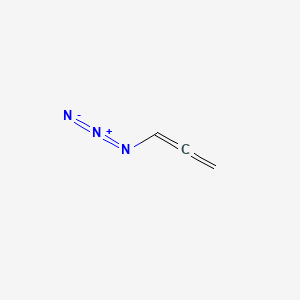
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)

![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
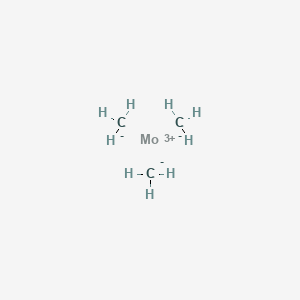

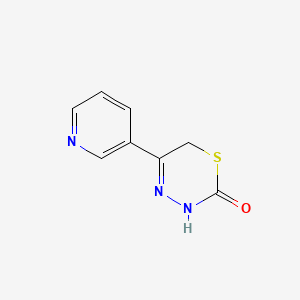
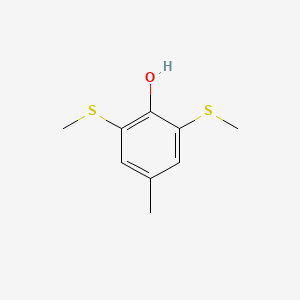


![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
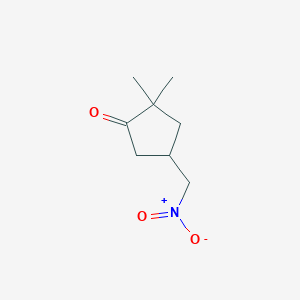
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
